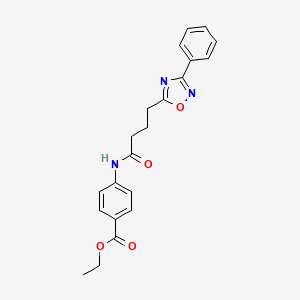
4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide, also known as EHO-BM, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and division. Specifically, 4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately to cell death.
Biochemical and Physiological Effects:
4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and antioxidant effects. It has also been shown to reduce the levels of certain cytokines, which are proteins involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown high purity and yield. It has also been shown to have low toxicity in vitro, making it a safe compound to work with. However, there are also limitations to its use. 4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research is the development of new analogs of 4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide with improved solubility and potency. Additionally, more research is needed to determine the potential side effects of 4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide and its long-term safety for use in humans.
Conclusion:
In conclusion, 4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer, anti-inflammatory, and antioxidant effects, and has low toxicity in vitro. While there are limitations to its use, such as poor solubility, more research is needed to fully understand its potential and develop new analogs with improved properties.
Métodos De Síntesis
4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-ethoxybenzoyl chloride with 2-hydroxy-6-methylquinoline in the presence of sodium hydroxide and then treating the resulting compound with N-methylamine. Another method involves the reaction of 4-ethoxybenzoyl chloride with 2-hydroxy-6-methylquinoline in the presence of triethylamine, followed by treatment with N-methylamine. These methods have been used successfully to produce 4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide with high yields and purity.
Aplicaciones Científicas De Investigación
4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethoxy-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-ethoxy-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-18-8-6-15(7-9-18)21(25)23(3)13-17-12-16-11-14(2)5-10-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTWPWPSYRLMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)





![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)


